molecular formula C11H9N3O2 B1607269 5-Nitro-N-phenylpyridin-2-amine CAS No. 6825-25-8

5-Nitro-N-phenylpyridin-2-amine

Cat. No.: B1607269
CAS No.: 6825-25-8
M. Wt: 215.21 g/mol
InChI Key: NIPKIXLTWQXXEE-UHFFFAOYSA-N
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Description

5-Nitro-N-phenylpyridin-2-amine is an organic compound with the molecular formula C11H9N3O2 It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and a phenylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-N-phenylpyridin-2-amine typically involves the nitration of N-phenylpyridin-2-amine. One common method includes the reaction of N-phenylpyridin-2-amine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-N-phenylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Nitro-N-phenylpyridin-2-amine involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it can act as an inhibitor of specific kinases involved in cancer cell proliferation . The nitro group plays a crucial role in its activity, often undergoing bioreduction to form reactive intermediates that interact with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-N-phenylpyridin-3-amine
  • 4-Nitro-N-phenylpyridin-2-amine
  • 5-Chloro-N-phenylpyridin-2-amine

Uniqueness

5-Nitro-N-phenylpyridin-2-amine is unique due to the specific positioning of the nitro group at the 5-position, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct electronic properties and a different spectrum of biological activities, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

5-nitro-N-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-14(16)10-6-7-11(12-8-10)13-9-4-2-1-3-5-9/h1-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPKIXLTWQXXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218413
Record name 5-Nitro-N-phenylpyridin-2-amine
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Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6825-25-8
Record name 5-Nitro-N-phenyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6825-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Nitro-N-phenylpyridin-2-amine
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Record name 2-Pyridinamine, 5-nitro-N-phenyl-
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Record name 5-Nitro-N-phenylpyridin-2-amine
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Record name 5-nitro-N-phenylpyridin-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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